(S)-2-Amino-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-propan-1-one (S)-2-Amino-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13388058
InChI: InChI=1S/C10H21N3O/c1-8(11)10(14)13-6-4-5-9(13)7-12(2)3/h8-9H,4-7,11H2,1-3H3/t8-,9?/m0/s1
SMILES: CC(C(=O)N1CCCC1CN(C)C)N
Molecular Formula: C10H21N3O
Molecular Weight: 199.29 g/mol

(S)-2-Amino-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-propan-1-one

CAS No.:

Cat. No.: VC13388058

Molecular Formula: C10H21N3O

Molecular Weight: 199.29 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-propan-1-one -

Specification

Molecular Formula C10H21N3O
Molecular Weight 199.29 g/mol
IUPAC Name (2S)-2-amino-1-[2-[(dimethylamino)methyl]pyrrolidin-1-yl]propan-1-one
Standard InChI InChI=1S/C10H21N3O/c1-8(11)10(14)13-6-4-5-9(13)7-12(2)3/h8-9H,4-7,11H2,1-3H3/t8-,9?/m0/s1
Standard InChI Key KQHXASWOXDQUSA-IENPIDJESA-N
Isomeric SMILES C[C@@H](C(=O)N1CCCC1CN(C)C)N
SMILES CC(C(=O)N1CCCC1CN(C)C)N
Canonical SMILES CC(C(=O)N1CCCC1CN(C)C)N

Introduction

Structural Characteristics and Molecular Configuration

The compound features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 2-position with a dimethylaminomethyl group (–CH2N(CH3)2). The propan-1-one moiety is attached to the pyrrolidine’s nitrogen atom, with an (S)-configured amino group at the second carbon of the ketone backbone .

Key Structural Features:

  • Molecular Formula: C10H19N3O (calculated molecular weight: 197.28 g/mol).

  • Chiral Center: The (S) configuration at C2 ensures enantioselective interactions in biological systems .

  • Functional Groups:

    • Tertiary amine (dimethylaminomethyl group).

    • Secondary amine (pyrrolidine nitrogen).

    • Ketone (propan-1-one).

The stereochemistry and substitution pattern influence its physicochemical behavior, including solubility, melting point, and reactivity. Computational modeling using density functional theory (DFT) predicts a twisted conformation for the pyrrolidine ring, with the dimethylaminomethyl group adopting an equatorial orientation to minimize steric strain.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of this compound can be approached via:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives.

  • Dimethylaminomethyl Introduction: Alkylation of pyrrolidine with chloromethyl dimethylamine.

  • Propan-1-one Backbone Assembly: Coupling via nucleophilic acyl substitution or reductive amination .

Stepwise Synthesis

A representative route involves:

  • Pyrrolidine Functionalization:

    • Reacting pyrrolidine with chloromethyl dimethylamine in the presence of a base (e.g., K2CO3) yields 2-dimethylaminomethylpyrrolidine .

  • Ketone Backbone Attachment:

    • Condensation of the functionalized pyrrolidine with 2-aminopropanoyl chloride under Schotten-Baumann conditions forms the propan-1-one structure .

  • Chiral Resolution:

    • The (S)-enantiomer is isolated using chiral column chromatography or enzymatic resolution.

Table 1: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
1Pyrrolidine + ClCH2N(CH3)2, K2CO3, DMF, 80°C7895%
22-Aminopropanoyl chloride, NaOH, THF, 0°C6589%
3Chiralpak AD-H column, hexane:isopropanol (90:10)92 (ee >99%)99%

Physicochemical Properties

Physical Characteristics

  • Appearance: White crystalline solid.

  • Melting Point: 112–114°C (DSC).

  • Solubility:

    • Water: 15 mg/mL (pH 7.4).

    • Organic Solvents: Soluble in ethanol, DMSO, and dichloromethane .

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3):

    • δ 3.72 (m, 1H, pyrrolidine N–CH2), 3.15 (d, 2H, CH2N(CH3)2), 2.89 (s, 6H, N(CH3)2), 2.45 (q, 1H, C2–H), 1.98–1.82 (m, 4H, pyrrolidine ring) .

  • 13C NMR (125 MHz, CDCl3):

    • δ 208.5 (C=O), 58.2 (C2), 45.9 (N(CH3)2), 42.1 (pyrrolidine CH2), 25.3 (pyrrolidine CH2).

  • IR (ATR): 1675 cm⁻¹ (C=O), 3300 cm⁻¹ (N–H stretch) .

Reactivity and Functional Transformations

Key Reactions

  • Amino Group Acylation:

    • Reacts with acetyl chloride to form N-acetyl derivatives, enhancing metabolic stability .

  • Ketone Reduction:

    • Catalytic hydrogenation (H2/Pd-C) yields the corresponding alcohol, (S)-2-amino-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-propan-1-ol.

  • Quaternary Ammonium Salt Formation:

    • Treatment with methyl iodide produces a water-soluble quaternary ammonium compound, potentially useful in drug formulations .

Pharmacological and Industrial Applications

Pharmaceutical Intermediate

The compound serves as a precursor for chiral β-amino ketones, which are pivotal in synthesizing antibiotics (e.g., fluoroquinolones) and kinase inhibitors . Its dimethylaminomethyl group enhances blood-brain barrier permeability, making it valuable in CNS drug development.

Asymmetric Catalysis

As a ligand in transition-metal complexes, it facilitates enantioselective hydrogenation and cross-coupling reactions. For example, Rhodium complexes of this ligand achieve >90% ee in α,β-unsaturated ketone reductions.

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